![molecular formula C6H6N4O2S B2854799 N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-23-0](/img/structure/B2854799.png)

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

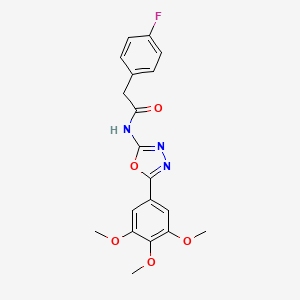

“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a chemical compound with the CAS Number: 339008-23-0 . It has a molecular weight of 198.21 . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “this compound” is1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 198.21 .Mécanisme D'action

The mechanism of action of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves the reduction of the nitro group to a nitroso intermediate by bacterial nitroreductases. The resulting nitroso intermediate can then react with various cellular components such as DNA, proteins, and lipids, leading to the inhibition of bacterial growth and cell death.

Biochemical and Physiological Effects:

This compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life, making it a suitable candidate for further preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine in lab experiments include its potent antibacterial, antifungal, and antiprotozoal activities, as well as its low toxicity towards mammalian cells. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for the research on N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. These include:

1. Further studies to fully understand its mechanism of action and potential side effects.

2. Development of new derivatives with improved potency and selectivity.

3. Evaluation of its potential as a therapeutic agent for the treatment of various infectious diseases.

4. Investigation of its potential as a radiosensitizer in cancer therapy.

5. Development of new formulations for improved delivery and efficacy.

Conclusion:

This compound is a promising compound with potent antibacterial, antifungal, and antiprotozoal activities. Its low toxicity towards mammalian cells and good pharmacokinetic properties make it a suitable candidate for further development as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop new derivatives with improved potency and selectivity.

Méthodes De Synthèse

The synthesis of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been described in the literature. The most commonly used method involves the reaction of 5-nitroimidazole-2-thiol with N-methyl-1,2-ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.

Applications De Recherche Scientifique

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has been extensively studied for its therapeutic potential. It has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including multidrug-resistant strains. It has also been found to be effective against various fungi and protozoa, making it a promising candidate for the treatment of various infectious diseases.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULLNUXKGTWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)

![1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea](/img/structure/B2854730.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)

![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)